N-((6-Methyl-5-oxo-3-thiomorpholinyl)carbonyl)-L-histidyl-L-prolinamide
N-((6-Methyl-5-oxo-3-thiomorpholinyl)carbonyl)-L-histidyl-L-prolinamide
Montirelin stimulates the release of thyrotropin and prolactin. It is synthesized by the neurons in the paraventricular nucleus of the hypothalamus. After being released into the pituitary portal circulation, TRH (was called TRF) stimulates the release of TSH and PRL from the anterior pituitary gland.
Brand Name:
Vulcanchem
CAS No.:
62305-91-3
VCID:
VC21547833
InChI:
InChI=1S/C17H24N6O4S/c1-9-15(25)22-12(7-28-9)16(26)21-11(5-10-6-19-8-20-10)17(27)23-4-2-3-13(23)14(18)24/h6,8-9,11-13H,2-5,7H2,1H3,(H2,18,24)(H,19,20)(H,21,26)(H,22,25)/t9?,11-,12?,13-/m0/s1
SMILES:
CC1C(=O)NC(CS1)C(=O)NC(CC2=CN=CN2)C(=O)N3CCCC3C(=O)N
Molecular Formula:
C17H24N6O4S
Molecular Weight:
408.5 g/mol
N-((6-Methyl-5-oxo-3-thiomorpholinyl)carbonyl)-L-histidyl-L-prolinamide
CAS No.: 62305-91-3
Cat. No.: VC21547833
Molecular Formula: C17H24N6O4S
Molecular Weight: 408.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Montirelin stimulates the release of thyrotropin and prolactin. It is synthesized by the neurons in the paraventricular nucleus of the hypothalamus. After being released into the pituitary portal circulation, TRH (was called TRF) stimulates the release of TSH and PRL from the anterior pituitary gland. |
|---|---|
| CAS No. | 62305-91-3 |
| Molecular Formula | C17H24N6O4S |
| Molecular Weight | 408.5 g/mol |
| IUPAC Name | N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-6-methyl-5-oxothiomorpholine-3-carboxamide |
| Standard InChI | InChI=1S/C17H24N6O4S/c1-9-15(25)22-12(7-28-9)16(26)21-11(5-10-6-19-8-20-10)17(27)23-4-2-3-13(23)14(18)24/h6,8-9,11-13H,2-5,7H2,1H3,(H2,18,24)(H,19,20)(H,21,26)(H,22,25)/t9?,11-,12?,13-/m0/s1 |
| Standard InChI Key | RSHMQGIMHQPMEB-VEEXIGFHSA-N |
| Isomeric SMILES | CC1C(=O)NC(CS1)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N3CCC[C@H]3C(=O)N |
| SMILES | CC1C(=O)NC(CS1)C(=O)NC(CC2=CN=CN2)C(=O)N3CCCC3C(=O)N |
| Canonical SMILES | CC1C(=O)NC(CS1)C(=O)NC(CC2=CN=CN2)C(=O)N3CCCC3C(=O)N |
| Boiling Point | 994.2±65.0 °C at 760 mmHg |
| Melting Point | N/A |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator